molecular formula C18H19ClN2O2 B4461962 2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE

2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE

Cat. No.: B4461962
M. Wt: 330.8 g/mol
InChI Key: IOOSMRIBFWGQCE-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both chlorophenoxy and phenylpiperazine moieties suggests potential biological activity, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-5-4-8-17(13-15)23-14-18(22)21-11-9-20(10-12-21)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOSMRIBFWGQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent under basic conditions to form the 3-chlorophenoxy intermediate.

    Coupling with Phenylpiperazine: The intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone under suitable conditions, such as the presence of a base or a catalyst, to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The phenylpiperazine moiety, for example, is known to interact with serotonin receptors, suggesting potential neurological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
  • 2-(3-Bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
  • 2-(3-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Uniqueness

The unique combination of the chlorophenoxy and phenylpiperazine moieties in 2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
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2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE

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